
2-Nitrohexan-3-ol
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Overview
Description
2-Nitrohexan-3-ol is an organic compound with the molecular formula C6H13NO3 It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrohexan-3-ol can be synthesized through several methods. One common approach involves the nitration of hexan-3-ol using nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Nitro ketones or nitro carboxylic acids.
Reduction: 2-Aminohexan-3-ol.
Substitution: 2-Nitrohexan-3-chloride.
Scientific Research Applications
2-Nitrohexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Nitrohexan-3-ol involves its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
- 2-Nitropropan-1-ol
- 2-Nitrobutan-1-ol
- 2-Nitropentan-1-ol
Comparison: 2-Nitrohexan-3-ol is unique due to its specific chain length and the position of the nitro and hydroxyl groups. This structural arrangement imparts distinct reactivity and properties compared to its shorter-chain analogs. For instance, this compound may exhibit different solubility and boiling points, making it suitable for specific applications where other nitro alcohols might not be as effective.
Biological Activity
2-Nitrohexan-3-ol is a nitro alcohol compound with the molecular formula C6H13NO3. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C6H13NO3
- Molecular Weight : 145.18 g/mol
- CAS Number : 5448-00-0
Antimicrobial Properties
Research indicates that nitro compounds, including this compound, often exhibit significant antimicrobial activity. A study highlighted that this compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group in the structure is hypothesized to play a crucial role in its biological activity by participating in electron transfer processes .
Study on Antibacterial Efficacy
A significant study focused on the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that when combined with conventional antibiotics, the compound enhanced their effectiveness, reducing resistance levels .
Toxicological Assessment
Another research effort assessed the toxicity profile of this compound. In vitro tests revealed that the compound exhibited low toxicity to mammalian cells at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Synthesis and Applications
This compound can be synthesized through various chemical reactions, including the Henry reaction, which utilizes nitromethane and aldehydes or ketones. This synthetic pathway is advantageous for producing nitroalcohols with specific functional properties .
Future Directions
Given its promising biological activities, future research should focus on:
- In vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To fully elucidate the biochemical pathways affected by this compound.
- Formulation Development : Exploring its use in pharmaceutical formulations aimed at treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Nitrohexan-3-ol, and how can reaction yields be improved?
- Methodology : The synthesis of this compound involves nitroalkylation or Michael addition reactions. Evidence from a reported procedure indicates a 90% yield via catalytic methods using magnetic nanoparticles under mild conditions . To optimize yields, focus on solvent polarity (e.g., ethanol/water mixtures), temperature control (25–50°C), and catalyst loading (5–10 mol%). Kinetic studies using in-situ IR or NMR can track intermediate formation and guide stoichiometric adjustments .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR (CDCl₃): Peaks at δ 4.57–4.48 (m, 1H, CH-O), 1.56–1.35 (m, 7H, alkyl chain), and 0.95 ppm (t, 3H, terminal CH₃) confirm the nitrohexanol backbone .
- ¹³C NMR : Key signals at 87.83 ppm (C-NO₂) and 72.65 ppm (C-OH) validate functional groups .
- IR : Bands at 1531 cm⁻¹ (asymmetric NO₂ stretch) and 839 cm⁻¹ (C-N stretch) distinguish nitroalkanol derivatives from nitroalkanes .
Q. What analytical strategies resolve stereochemical ambiguities in this compound derivatives?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar solvents (hexane/isopropanol) to separate enantiomers. Compare retention times with known standards. Computational modeling (DFT) can predict diastereomeric energy differences, while NOESY NMR identifies spatial proximity of substituents .
Advanced Research Questions
Q. How do electronic effects of the nitro and hydroxyl groups influence reactivity in this compound?
- Methodology : Perform Hammett analysis by synthesizing para-substituted analogs (e.g., electron-withdrawing groups on the benzene ring in related compounds) to quantify substituent effects on reaction rates. DFT calculations (e.g., Gaussian) map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What mechanisms explain contradictory data on the oxidative stability of this compound in different solvents?
- Methodology : Conduct kinetic studies under controlled O₂ atmospheres using UV-Vis spectroscopy to monitor nitro group reduction. Compare protic (e.g., methanol) vs. aprotic (e.g., THF) solvents. Electron paramagnetic resonance (EPR) can detect radical intermediates, clarifying degradation pathways .
Q. How can this compound be leveraged in enzyme inhibition studies?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions between this compound and enzyme active sites (e.g., alcohol dehydrogenases). Validate with in vitro assays measuring IC₅₀ values. Compare with structurally related inhibitors (e.g., 3-nitrophenyl derivatives) to identify pharmacophoric features .
Q. What environmental fate models predict the biodegradation of nitroalkanols like this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models using EPI Suite™ to estimate biodegradation half-lives. Experimental validation via OECD 301F tests (closed bottle test) monitors CO₂ evolution under aerobic conditions. Correlate with logP values to assess hydrophobicity-driven persistence .
Q. Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodology :
Cross-reference solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts .
Validate purity via HPLC-MS (≥95% purity threshold).
Replicate experiments under identical conditions (e.g., 400 MHz NMR, KBr pellet IR) to isolate instrumentation artifacts .
Q. What statistical approaches reconcile variability in catalytic efficiency across synthesis protocols?
- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to datasets comparing catalyst type, solvent, and temperature. Use Bayesian inference to quantify uncertainty in yield predictions. Pilot-scale reproducibility trials (n ≥ 3) establish confidence intervals .
Q. Experimental Design Tables
Parameter | Optimized Conditions | Impact on Yield/Purity |
---|---|---|
Catalyst Loading | 7.5 mol% Fe₃O₄ nanoparticles | Maximizes turnover frequency |
Reaction Temperature | 40°C | Balances kinetics vs. decomposition |
Solvent System | Ethanol:H₂O (3:1) | Enhances nitro group solubility |
Properties
CAS No. |
5448-00-0 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-nitrohexan-3-ol |
InChI |
InChI=1S/C6H13NO3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
PCFLNKSZNBPQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)[N+](=O)[O-])O |
Origin of Product |
United States |
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